molecular formula C4H5ClO2S B1586014 3-Chloro-2,5-dihydrothiophene 1,1-dioxide CAS No. 7311-87-7

3-Chloro-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B1586014
CAS No.: 7311-87-7
M. Wt: 152.6 g/mol
InChI Key: ZYILUGIWXXXVRM-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dihydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C₄H₅ClO₂S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,5-dihydrothiophene 1,1-dioxide can be synthesized through several methods. One common method involves the chlorination of 2,5-dihydrothiophene 1,1-dioxide. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,5-dihydrothiophene 1,1-dioxide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes. The sulfone group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-chloro-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYILUGIWXXXVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361311
Record name 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-87-7
Record name 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 2
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 3
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 4
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 5
3-Chloro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 6
3-Chloro-2,5-dihydrothiophene 1,1-dioxide

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